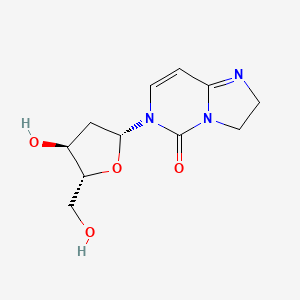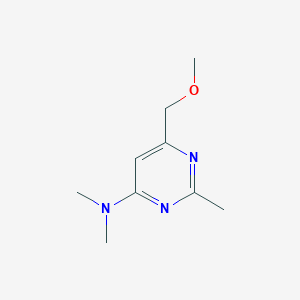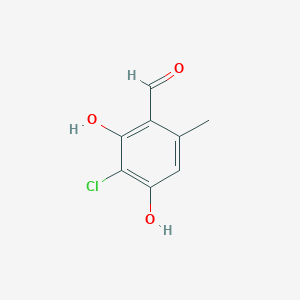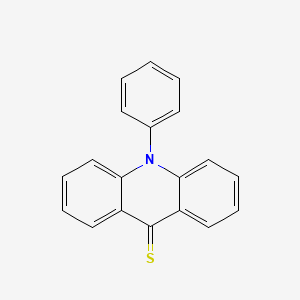
10-Phenylacridine-9(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenylacridine-9(10H)-thione is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents. The thione derivative of 10-phenylacridine introduces a sulfur atom, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylacridine-9(10H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base, followed by cyclization to form the acridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated acridine derivatives.
Scientific Research Applications
10-Phenylacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 10-Phenylacridine-9(10H)-thione in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. The sulfur atom in the thione group can also interact with various enzymes and proteins, inhibiting their function and contributing to its biological activity.
Comparison with Similar Compounds
Acridine: The parent compound, known for its anticancer properties.
9-Phenylacridine: Similar structure but lacks the thione group, resulting in different chemical and biological properties.
Acridine Orange: A derivative used as a fluorescent dye in biological staining.
Uniqueness: 10-Phenylacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17435-20-0 |
|---|---|
Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
10-phenylacridine-9-thione |
InChI |
InChI=1S/C19H13NS/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
MYCFWWWVHOICQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


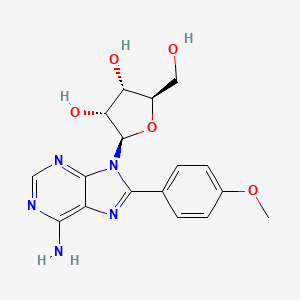


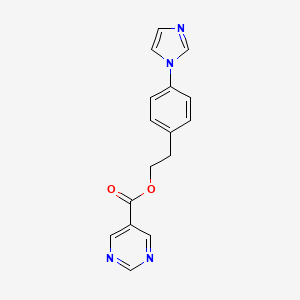
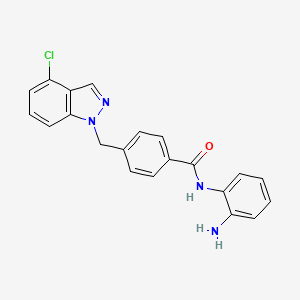
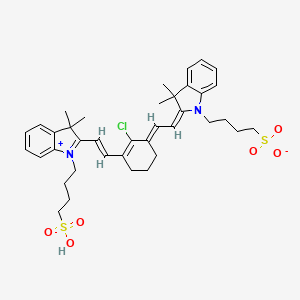
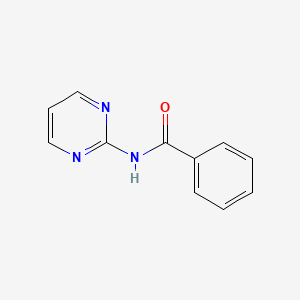

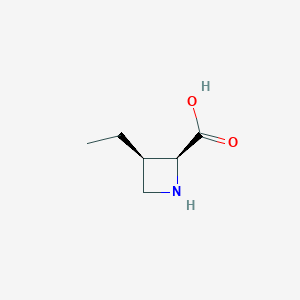
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

